molecular formula C36H74O B1662012 Dioctadecyl ether CAS No. 6297-03-6

Dioctadecyl ether

Cat. No. B1662012
CAS RN: 6297-03-6
M. Wt: 523 g/mol
InChI Key: HBXWUCXDUUJDRB-UHFFFAOYSA-N
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Description

Dioctadecyl ether (DOD) is a synthetic, non-ionic surfactant that finds widespread applications in laboratory, industrial, and consumer settings . It belongs to the alkyl ether family and has the molecular formula C36H74O . DOD serves as an emulsifying agent, dispersant, and stabilizer in various products . It is also used in the treatment of infectious diseases, such as skin infections, respiratory tract infections, and eye infections . DOD has been shown to have antimicrobial activity against gram-positive bacteria .


Molecular Structure Analysis

Dioctadecyl ether has a molecular weight of 522.99 g/mol . The molecular structure is represented by the formula C36H74O . The structure consists of two octadecyl groups connected by an ether linkage .


Physical And Chemical Properties Analysis

Dioctadecyl ether is a solid at 20 degrees Celsius . It has a boiling point of 131 °C . The compound is white to light yellow in color and appears as a powder or crystal .

Scientific Research Applications

Thermodynamic Studies

Dioctadecyl ether has been studied for its thermodynamic properties at the hexane/water interface. Research by Matubayasi et al. (1979) observed phase transitions between expanded and condensed films influenced by temperature, pressure, and concentration. The study provided insights into entropy, volume, and energy changes associated with these transitions, offering valuable information for understanding the behavior of such compounds at interfaces (Matubayasi et al., 1979).

Self-Assembled Monolayers

Fukumura et al. (2005) investigated the structures of self-assembled monolayers of dioctadecyl ether on graphite at the liquid-solid interface using scanning tunneling microscopy. This research highlighted the unique assembly patterns and tilt angles of dioctadecyl ether, contributing to our understanding of molecular self-assembly processes (Fukumura et al., 2005).

Dielectric Absorption Studies

Welsh (1967) conducted a study on the dielectric absorption of dioctadecyl ether in both single crystal and polycrystalline forms. This research, focusing on how absorption varies with temperature, provided valuable data for understanding the physical properties of this compound (Welsh, 1967).

Catalytic Bond Cleavage

A study by Guo et al. (2001) explored the catalytic C-O bond cleavage of ethers like dioctadecyl ether using metal halide/acid chloride systems. This research offers insights into chemical reactions and potential applications in synthetic chemistry (Guo et al., 2001).

Dehydration Studies

Song et al. (2016) studied the liquid-phase dehydration of 1-octadecanol, leading to dioctadecyl ether, on zeolite H-BEA. This work combines experimental and theoretical approaches to understand the interaction of the compound with zeolite Bronsted acid sites, providing insights into chemical processes relevant to biofuel production (Song et al., 2016).

Future Directions

While specific future directions for Dioctadecyl ether are not mentioned in the literature, the field of nucleic acids research, which often involves the use of various ethers, continues to drive the development of new synthesis methods and applications . This could potentially include Dioctadecyl ether.

properties

IUPAC Name

1-octadecoxyoctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWUCXDUUJDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864175
Record name 1-(Octadecyloxy)octadecane
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Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctadecyl ether

CAS RN

6297-03-6
Record name Octadecyl ether
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Record name Distearyl ether
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Record name Octadecyl ether
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Record name 1-(Octadecyloxy)octadecane
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Record name Dioctadecyl ether
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Record name DISTEARYL ETHER
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Synthesis routes and methods I

Procedure details

Distearyl ether was synthesized by reacting stearyl bromide (Sigma) with PEG-900 in the presence of potassium hydroxide. Stearyl bromide (4.168 g in 10 ml toluene) was slowly added with stirring to 4.64 g of PEG-900 in 10 ml of toluene at 45° C. The mixture was then stirred at 60° C. for 30 min. and refluxed for 6 hrs. The final product was treated with charcoal, filtered and isolated from toluene.
Quantity
0 (± 1) mol
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10 mL
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[Compound]
Name
PEG-900
Quantity
4.64 g
Type
reactant
Reaction Step Five
Quantity
10 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of NaH (80%; 0.55 g, 17.4 mmol, 2 equiv) in THF (20 ml) was added dropwise a solution of (R)-glycerol acetonide 1 (1.15 g; 1 equiv) in THF (20 ml). After that octadecyl bromide (5.8 g, 17.4 mmol, 2 equiv) dissolved in THF (25 ml) was added dropwise and the mixture obtained was stirred overnight at 80° C. The reaction mixture was cooled to 0° C. and water was added. The resulting mixture was concentrated and the residue was extracted with water and diethyl ether and the combined extracts were dried (MgSO4). The crude product obtained was further purified by flash column chromatography (10% ethyl acetate-n-hexane) to yield the title compound 1b (2.03 g, 5.28 mmol, 61%).
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0.55 g
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reactant
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20 mL
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solvent
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1.15 g
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reactant
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20 mL
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5.8 g
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25 mL
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0 (± 1) mol
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
N Matubayasi, M Dohzono, M Aratono… - Bulletin of the …, 1979 - journal.csj.jp
… As expected, the value of As of dioctadecyl ether is smaller than that of l-octadecanol when compared at the same value of I"". Thus we may say that the dioctadecyl ether molecule …
Number of citations: 23 www.journal.csj.jp
WJ Baumann, HHO Schmid, HW Ulshöfer… - … et Biophysica Acta (BBA …, 1967 - Elsevier
Long-chain alkyl ethers of 1,2-ethanediol were prepared from alkyl glyceryl-(1) ethers by glycol cleavage and subsequent reduction of the resulting alkoxy-acetaldehydes. Alkyl ethers of …
Number of citations: 69 www.sciencedirect.com
HK Welsh - Transactions of the Faraday Society, 1967 - pubs.rsc.org
… Dielectric absorption of single crystal and polycrystalline samples of dioctadecyl ether has … to grow suitable single crystals of the symmetrical ether, dioctadecyl ether (C, 8H37)20. This …
Number of citations: 4 pubs.rsc.org
K Motomura, R Matuura - jlc.jst.go.jp
… As expected, the value of As of dioctadecyl ether is smaller than that of 1-octadecanol when compared at the same value of J"?. Thus we may say that the dioctadecyl ether molecule …
Number of citations: 0 jlc.jst.go.jp
H Greten, RI Levy, H Fales, DS Fredrickson - Biochimica et Biophysica Acta …, 1970 - Elsevier
… Using either enzyme source the pH optimum for hydrolysis of glyceryl-r,zdioctadecyl ether 3-[SH]oleate was 8.6 (Fig. 3). This is comparable to the pH optimum of triglyceride lipase …
Number of citations: 41 www.sciencedirect.com
W Song, Y Liu, E Barath, LL Wang, C Zhao, D Mei… - ACS …, 2016 - ACS Publications
… pathways, leading to octadecene and dioctadecyl ether, have different activation energies and … both dehydration pathways, Lewis acid sites are also active to form dioctadecyl ether. …
Number of citations: 20 pubs.acs.org
H Fukumura, DI‐i, H Uji‐i, S Nishio, H Sakai… - …, 2005 - Wiley Online Library
… dioctadecyl ether, whereas the angle was 90 in the monolayer for a mixture solution of dioctadecyl telluride with dioctadecyl ether. … dioctadecyl selenide with dioctadecyl ether are shown …
AF Rosenthal - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… dioctadecyl ether (Rp 0.44 and 0.63, respectively, in 19 : 1 hexane-ethyl acetate). The acetone-ethyl acetate precipitate was shown to be dioctadecyl ether … quantity of dioctadecyl ether. …
Number of citations: 11 pubs.rsc.org
ES Rothman, GG Moore, JM Chirinko… - Journal of the American Oil …, 1972 - Springer
… The acetal product, ethylidene dioctadecyl ether, has not been previously described in the literature. … Dioctadecyl Ether … Ethylidene Dioctadecyl Ether …
Number of citations: 3 link.springer.com
PO Powers - Industrial & Engineering Chemistry, 1949 - ACS Publications
… Dioctadecyl ether is a relatively poor solvent, but is apparently a much better solvent than the corresponding Cae alkane would be, and dioctyl ether is apparently a somewhat better …
Number of citations: 6 pubs.acs.org

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